6-chloro-8-(4-chlorophenyl)-9H-purine
CAS No.:
Cat. No.: VC14164567
Molecular Formula: C11H6Cl2N4
Molecular Weight: 265.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H6Cl2N4 |
---|---|
Molecular Weight | 265.09 g/mol |
IUPAC Name | 6-chloro-8-(4-chlorophenyl)-7H-purine |
Standard InChI | InChI=1S/C11H6Cl2N4/c12-7-3-1-6(2-4-7)10-16-8-9(13)14-5-15-11(8)17-10/h1-5H,(H,14,15,16,17) |
Standard InChI Key | KTLXXENOIGPSGL-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(N2)C(=NC=N3)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s purine core is substituted at the 6- and 8-positions with chlorine and a 4-chlorophenyl group, respectively. This arrangement introduces significant electron-withdrawing effects, altering the molecule’s reactivity and binding affinity. The IUPAC name, 6-chloro-8-(4-chlorophenyl)-7H-purine, reflects its tautomeric form, where the hydrogen atom resides at the 9-position under physiological conditions.
Table 1: Key Physicochemical Properties of 6-Chloro-8-(4-Chlorophenyl)-9H-Purine
Property | Value |
---|---|
Molecular Formula | C₁₁H₆Cl₂N₄ |
Molecular Weight | 265.09 g/mol |
IUPAC Name | 6-chloro-8-(4-chlorophenyl)-7H-purine |
Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(N2)C(=NC=N3)Cl)Cl |
XLogP3-AA | 3.2 (estimated) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 4 |
Spectral Characteristics
Nuclear magnetic resonance (NMR) studies reveal distinct proton environments: the aromatic protons of the 4-chlorophenyl group resonate at δ 7.2–7.6 ppm, while the purine’s C2-H proton appears as a singlet near δ 8.9 ppm. Mass spectrometry confirms the molecular ion peak at m/z 265.01 [M+H]⁺, consistent with its molecular formula.
Synthesis and Modification Approaches
Conventional Halogenation Strategies
The synthesis of 6-chloro-8-(4-chlorophenyl)-9H-purine typically begins with 8-bromopurine intermediates. A palladium-catalyzed Suzuki-Miyaura coupling introduces the 4-chlorophenyl group at the 8-position, followed by nucleophilic substitution with chlorine at the 6-position . This method yields the target compound in ~70% purity, requiring subsequent recrystallization for pharmaceutical-grade material.
Regioselective Functionalization
Method | Reactants | Yield (%) | Reference |
---|---|---|---|
Suzuki-Miyaura Coupling | 8-Bromopurine, 4-Chlorophenylboronic Acid | 65 | |
Nucleophilic Substitution | 6-Hydroxypurine, POCl₃ | 72 | |
Triflic Anhydride Cyanation | 6-Chloropurine, TMSCN | 68 |
Comparative Analysis with Related Purine Derivatives
6-Chloro-9-(4-Nitrobenzyl)-9H-Purine
This analog, featuring a nitrobenzyl group at N9, exhibits reduced solubility (LogP = 2.96 vs. 3.2 for the target compound) and diminished kinase inhibition (IC₅₀ = 45 μM against CDK2) . The electron-withdrawing nitro group likely destabilizes charge-transfer interactions within the enzymatic pocket.
8-Cyanopurine Derivatives
Future Research Directions
Optimization of Synthetic Protocols
Current yields (65–72%) for 6-chloro-8-(4-chlorophenyl)-9H-purine remain suboptimal for large-scale production. Microwave-assisted synthesis and flow chemistry could improve efficiency, as demonstrated for similar purine systems .
In Vivo Pharmacokinetic Studies
Despite promising in vitro results, the compound’s pharmacokinetic profile remains uncharacterized. Future work should assess oral bioavailability, plasma protein binding, and blood-brain barrier permeability using rodent models.
Exploration of Combination Therapies
Synergistic effects with DNA-damaging agents (e.g., cisplatin) or immune checkpoint inhibitors (e.g., pembrolizumab) warrant investigation. Such combinations could mitigate drug resistance mechanisms in solid tumors.
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